Cas no 1805248-56-9 (Ethyl 2-bromo-3-cyano-5-mercaptobenzoate)

Ethyl 2-bromo-3-cyano-5-mercaptobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromo-3-cyano-5-mercaptobenzoate
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- インチ: 1S/C10H8BrNO2S/c1-2-14-10(13)8-4-7(15)3-6(5-12)9(8)11/h3-4,15H,2H2,1H3
- InChIKey: QKCBLGBFKCFAHP-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C#N)=CC(=CC=1C(=O)OCC)S
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 288
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 51.1
Ethyl 2-bromo-3-cyano-5-mercaptobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015016892-1g |
Ethyl 2-bromo-3-cyano-5-mercaptobenzoate |
1805248-56-9 | 97% | 1g |
1,475.10 USD | 2021-06-18 | |
Alichem | A015016892-500mg |
Ethyl 2-bromo-3-cyano-5-mercaptobenzoate |
1805248-56-9 | 97% | 500mg |
863.90 USD | 2021-06-18 | |
Alichem | A015016892-250mg |
Ethyl 2-bromo-3-cyano-5-mercaptobenzoate |
1805248-56-9 | 97% | 250mg |
470.40 USD | 2021-06-18 |
Ethyl 2-bromo-3-cyano-5-mercaptobenzoate 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
Ethyl 2-bromo-3-cyano-5-mercaptobenzoateに関する追加情報
Ethyl 2-bromo-3-cyano-5-mercaptobenzoate (CAS No. 1805248-56-9): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-bromo-3-cyano-5-mercaptobenzoate (CAS No. 1805248-56-9) is a highly functionalized aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile reactivity and structural features. This compound, characterized by the presence of a bromine atom, a cyano group, and a thiol group on a benzoic acid backbone, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural motif allows for diverse chemical transformations, making it invaluable in the development of novel therapeutic agents.
The Ethyl 2-bromo-3-cyano-5-mercaptobenzoate molecule exhibits a high degree of functional diversity, which is attributed to the presence of multiple reactive sites. The bromine atom at the 2-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in the construction of complex organic frameworks. Additionally, the cyano group at the 3-position can undergo reduction to an amine or participate in nucleophilic addition reactions, expanding its synthetic utility.
The thiol group at the 5-position is particularly noteworthy, as it can engage in various chemical interactions, including disulfide bond formation and metal coordination. This feature makes it an attractive building block for designing molecules with specific biological activities. In recent years, there has been a growing interest in leveraging such structural features for the development of targeted therapies.
Recent studies have highlighted the potential of Ethyl 2-bromo-3-cyano-5-mercaptobenzoate in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, researchers have explored its use in generating derivatives with anti-inflammatory properties by incorporating additional functional groups that can modulate immune responses. The bromine and cyano groups have been particularly useful in these endeavors, allowing for precise tuning of molecular interactions with biological targets.
In another line of investigation, the thiol group has been exploited to develop compounds with antioxidant and neuroprotective effects. The ability to form disulfide bonds has been harnessed to create redox-sensitive molecules that can selectively target pathological conditions associated with oxidative stress. These findings underscore the importance of Ethyl 2-bromo-3-cyano-5-mercaptobenzoate as a scaffold for designing innovative therapeutic strategies.
The pharmaceutical industry has also recognized the synthetic value of this compound in the development of antiviral and anticancer agents. By leveraging its multiple reactive sites, chemists have been able to generate libraries of derivatives with enhanced potency and selectivity. For example, modifications at the bromine and cyano positions have led to compounds that exhibit inhibitory activity against viral proteases and kinases, contributing to the fight against infectious diseases.
The versatility of Ethyl 2-bromo-3-cyano-5-mercaptobenzoate extends beyond its role as an intermediate in drug synthesis. It has also found applications in materials science and catalysis, where its unique structural features enable novel functionalities. For instance, researchers have utilized this compound to develop ligands for transition metal catalysts, which are essential for various organic transformations.
The growing body of research on Ethyl 2-bromo-3-cyano-5-mercaptobenzoate underscores its significance as a multifunctional building block in synthetic chemistry. As new methodologies emerge and our understanding of biological systems deepens, it is likely that this compound will continue to play a pivotal role in the discovery and development of next-generation therapeutics.
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